Meta vs. Ortho Substitution Produces a 5.8‑Fold Change in Cytotoxic Potency against A2780 Ovarian Cancer Cells
The target compound (CAS 922078-84-0) with a 3‑methyl substituent on the benzamide ring shows significantly weaker cytotoxicity against human ovarian carcinoma A2780 cells compared to the 2‑methoxy analogue . The two compounds share the same tetrahydrobenzo[f][1,4]oxazepin‑7‑yl core but differ only in the position and nature of the substituent on the benzamide moiety .
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) against A2780 human ovarian carcinoma cells after 72‑h exposure |
|---|---|
| Target Compound Data | IC₅₀ = 15 µM (CAS 922078-84-0) |
| Comparator Or Baseline | 2-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide; IC₅₀ ≈ 2.6 µM |
| Quantified Difference | 5.8‑fold decrease in potency for the 3‑methyl analogue relative to the 2‑methoxy analogue |
| Conditions | A2780 cell line; 72‑h incubation; data derived from independent studies performed under comparable standard in vitro conditions for each compound . |
Why This Matters
The quantitative 5.8‑fold shift enables researchers to rationally select CAS 922078‑84‑0 as a moderate‑potency probe or SAR comparator in ovarian cancer cytotoxicity screening, preventing the experimental noise that arises from assuming interchangeable benzamide substituents.
